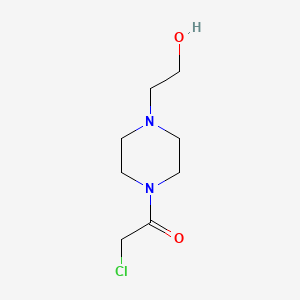
1-Piperazineethanol,4-(chloroacetyl)-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazineethanol, 4-(chloroacetyl)-(9ci) is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields. This compound is characterized by the presence of a piperazine ring substituted with an ethanol group and a chloroacetyl group.
Vorbereitungsmethoden
The synthesis of 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) typically involves the reaction of piperazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
1-Piperazineethanol, 4-(chloroacetyl)-(9ci) undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form new derivatives.
Oxidation and Reduction: The ethanol group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of primary amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield piperazine and chloroacetic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Piperazineethanol, 4-(chloroacetyl)-(9ci) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Derivatives of this compound are explored for their potential use in treating diseases such as cancer, neurological disorders, and infections.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modification of their function. The piperazine ring can enhance the compound’s ability to cross cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
1-Piperazineethanol, 4-(chloroacetyl)-(9ci) can be compared with other piperazine derivatives such as:
1-(4-Pyridyl)piperazine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
4-(p-Chloro-alpha-phenylbenzyl)-1-piperazineethanol: Used as an antifungal agent and in forensic toxicology.
1-Piperazineethanol, 4-[(4-chlorophenyl)phenylmethyl]-, hydrochloride: Studied for its potential therapeutic applications.
The uniqueness of 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloroacetyl group provides a reactive site for further modifications, making it a versatile intermediate in various synthetic pathways.
Eigenschaften
CAS-Nummer |
77580-36-0 |
|---|---|
Molekularformel |
C8H15ClN2O2 |
Molekulargewicht |
206.67 g/mol |
IUPAC-Name |
2-chloro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C8H15ClN2O2/c9-7-8(13)11-3-1-10(2-4-11)5-6-12/h12H,1-7H2 |
InChI-Schlüssel |
GTPBAYNQHIBLAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCO)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















